Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt
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Overview
Description
Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt is a complex organic compound with the molecular formula C24H17N3O10S2 and a molecular weight of 571.54 g/mol . This compound is known for its fluorescent properties and is used in various labeling applications in chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt involves multiple steps. . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection purposes.
Biology: Employed in various biological assays to track and visualize cellular processes.
Medicine: Utilized in diagnostic imaging and as a marker in medical research.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging and detection . The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 110: Another fluorescent dye with similar applications in labeling and detection.
Fluorescein: Widely used in biological and chemical assays for its fluorescent properties.
Alexa Fluor 488: Known for its high fluorescence and stability, used in various imaging applications.
Uniqueness
Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt stands out due to its specific functional groups that provide unique reactivity and labeling capabilities. Its combination of amino, carboxy, and sulfo groups allows for versatile applications in different fields .
Biological Activity
Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt (CAS No. 1006592-47-7) is a complex organic compound belonging to the xanthene dye family. Its molecular formula is C24H25N3O10S2, with a molecular weight of approximately 571.54 g/mol. This compound features various functional groups, including amino, carboxylic acid, and sulfonic acid moieties, which contribute to its chemical reactivity and potential applications in biochemistry and materials science.
Antiproliferative Properties
Recent studies have demonstrated that xanthylium derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study focused on two new synthetic xanthylium salts showed that these compounds modified the progression through the cell cycle of P19 murine embryocarcinoma cells, leading to a notable reduction in cell proliferation . The research highlighted that the structural modifications in the xanthylium framework could influence their biological activity.
The biological activity of xanthylium compounds is largely attributed to their interaction with specific molecular targets within cells. The unique combination of functional groups enhances their solubility and reactivity, allowing them to interact effectively with biomolecules. The mechanism of action may involve:
- Cell Cycle Modulation : Xanthylium compounds can interfere with key regulatory proteins involved in the cell cycle, potentially leading to apoptosis in cancer cells.
- Fluorescent Properties : Their ability to absorb and emit light at specific wavelengths makes them useful for imaging cellular processes in biological assays .
Comparative Analysis with Other Compounds
Xanthylium derivatives can be compared with other structurally similar compounds to highlight their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Xanthene | Basic xanthene structure | Simple dye applications |
Rhodamine B | Contains a similar xanthene core | Strong fluorescence; used as a dye |
Fluorescein | Similar functional groups | High solubility; used in biological imaging |
The distinct combination of amino and sulfonic acid functionalities in xanthylium enhances its solubility and biological activity compared to simpler xanthene derivatives .
Study 1: Antiproliferative Effects on P19 Cells
A significant study evaluated the antiproliferative effects of newly synthesized xanthylium derivatives on P19 murine embryocarcinoma cells. The results indicated that these compounds not only inhibited cell growth but also induced changes in cell cycle progression. Key findings included:
- Cell Cycle Arrest : The compounds caused G1 phase arrest in P19 cells.
- Protein Targets : Potential checkpoint proteins involved in cell cycle regulation were identified as targets for these compounds.
Study 2: Fluorescent Imaging Applications
Another study explored the use of xanthylium derivatives in fluorescent imaging. The compounds were tested for their ability to label specific cellular components, demonstrating:
- High Sensitivity : Xanthylium derivatives exhibited strong fluorescent signals.
- Cellular Localization : They successfully localized within specific organelles, providing insights into cellular dynamics.
Properties
CAS No. |
1006592-47-7 |
---|---|
Molecular Formula |
C24H17N3O10S2 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C24H17N3O10S2/c1-2-9-27-23(28)11-3-4-12(15(10-11)24(29)30)18-13-5-7-16(25)21(38(31,32)33)19(13)37-20-14(18)6-8-17(26)22(20)39(34,35)36/h1,3-8,10,25H,9,26H2,(H,27,28)(H,29,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
IXJREGACCBCPGA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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